molecular formula C14H18OSe B14570105 2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol CAS No. 61713-51-7

2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol

Cat. No.: B14570105
CAS No.: 61713-51-7
M. Wt: 281.26 g/mol
InChI Key: YEZNWGHKOKVSCX-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol is an organoselenium compound with the molecular formula C14H18OSe. This compound is characterized by the presence of a phenylselanyl group attached to a hept-3-yn-2-ol backbone. Organoselenium compounds are known for their unique chemical and biological properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol typically involves the reaction of 3-heptyn-2-ol with phenylselenyl halides (such as phenylselenyl chloride or bromide) in the presence of a base like triethylamine or piperidine . The reaction is carried out under mild conditions, often at room temperature, to ensure high regioselectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. This compound can also form covalent bonds with thiol groups in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol is unique due to the presence of both a phenylselanyl group and an alkyne moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

61713-51-7

Molecular Formula

C14H18OSe

Molecular Weight

281.26 g/mol

IUPAC Name

2-methyl-5-phenylselanylhept-3-yn-2-ol

InChI

InChI=1S/C14H18OSe/c1-4-12(10-11-14(2,3)15)16-13-8-6-5-7-9-13/h5-9,12,15H,4H2,1-3H3

InChI Key

YEZNWGHKOKVSCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC(C)(C)O)[Se]C1=CC=CC=C1

Origin of Product

United States

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